N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine
Overview
Description
N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its potent hallucinogenic properties and is structurally related to other phenethylamines, such as 2C-I and 25I-NBOMe . It acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor .
Preparation Methods
The synthesis of N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine typically involves several steps, including the iodination of 2,5-dimethoxyphenethylamine and subsequent coupling with a fluorobenzyl group . The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the coupling reactions . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure consistent product quality .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine has several scientific research applications:
Mechanism of Action
The primary mechanism of action of N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine involves its interaction with the 5-HT2A receptor . Upon binding to this receptor, it induces a conformational change that activates downstream signaling pathways, leading to altered neurotransmitter release and modulation of neuronal activity . This results in the compound’s hallucinogenic effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine is similar to other phenethylamines such as:
The uniqueness of this compound lies in its specific combination of fluorine and iodine substituents, which contribute to its distinct pharmacological effects and receptor binding affinity .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FINO2/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18/h3-6,9-10,20H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBKNBHMWRBPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726753 | |
Record name | N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919797-21-0 | |
Record name | N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919797-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25I-NBF | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25I-NBF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR8FRH5W3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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